Fmoc-2-chloro-D-phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

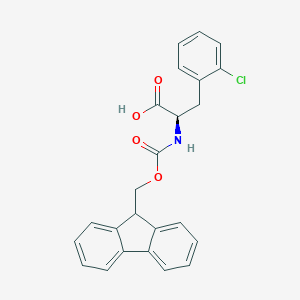

Fmoc-2-chloro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a chlorine atom substituted at the second position of the phenyl ring. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mild conditions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-chloro-D-phenylalanine typically involves the protection of the amino group of 2-chloro-D-phenylalanine with the Fmoc group. This can be achieved by reacting 2-chloro-D-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the integrity of the final product .

化学反応の分析

Types of Reactions: Fmoc-2-chloro-D-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Deprotection Reactions: Piperidine in DMF is commonly used for the removal of the Fmoc group.

Major Products Formed:

Substitution Reactions: The major products are

生物活性

Fmoc-2-chloro-D-phenylalanine (Fmoc-D-Phe(2-Cl)-OH) is a derivative of phenylalanine, modified with a fluorene-9-methyloxycarbonyl (Fmoc) protecting group and a chlorine atom at the 2-position of the aromatic ring. This compound is notable for its applications in peptide synthesis and its potential biological activities, particularly in antimicrobial and anticancer contexts. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.

- Molecular Formula : C24H20ClNO4

- CAS Number : 205526-22-3

- Melting Point : 154°C

- Density : 1.3 g/cm³

- Boiling Point : 640.9°C at 760 mmHg

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of Fmoc derivatives, particularly against Gram-positive bacteria. Fmoc-D-Phe(2-Cl) has demonstrated significant antibacterial effects through mechanisms that disrupt bacterial membranes.

-

Activity Spectrum :

- Effective primarily against Gram-positive bacteria.

- Limited activity against Gram-negative bacteria due to membrane permeability issues.

-

Mechanism of Action :

- Disruption of bacterial cell walls.

- Inhibition of biofilm formation and eradication of pre-existing biofilms.

Table 1 summarizes the antibacterial efficacy of Fmoc-D-Phe(2-Cl) compared to standard antibiotics:

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Notes |

|---|---|---|---|

| Fmoc-2-chloro-D-Phe | Yes | Limited | Disrupts membrane integrity |

| Ampicillin | Yes | No | Standard treatment for infections |

| Vancomycin | Yes | No | Effective against MRSA |

Anticancer Activity

The potential anticancer properties of Fmoc-D-Phe(2-Cl) have also been explored. Research indicates that derivatives of phenylalanine can exhibit cytotoxic effects on various cancer cell lines.

- Cell Viability Studies :

- Evaluated against several cancer types, showing varying degrees of cytotoxicity.

- Some derivatives demonstrated submicromolar activity against specific cancer cell lines.

Table 2 presents findings from recent cytotoxicity assays:

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Fmoc-2-chloro-D-Phe |

| HeLa (Cervical Cancer) | 8.5 | Fmoc-2-chloro-D-Phe |

| A549 (Lung Cancer) | 12.0 | Fmoc-2-chloro-D-Phe |

Study on Antimicrobial Effects

A study published in Materials Science investigated the combination of Fmoc-D-Phe(2-Cl) with graphene oxide (GO) to enhance its antibacterial properties. The hybrid material exhibited improved efficacy against both Gram-positive and some Gram-negative bacteria when compared to Fmoc alone, suggesting that the incorporation of GO can enhance the antimicrobial spectrum by altering the physical properties of the gel formed with Fmoc derivatives .

Study on Cytotoxicity

Another research effort focused on evaluating the cytotoxic effects of various amino acid derivatives, including Fmoc-D-Phe(2-Cl), on human cancer cell lines. The results indicated that while the compound showed significant cytotoxicity, it also had a favorable safety profile with minimal effects on primary mammalian cells, indicating potential for therapeutic use .

特性

IUPAC Name |

(2R)-3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNKPNPLIMFSDY-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427303 |

Source

|

| Record name | Fmoc-2-chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-22-3 |

Source

|

| Record name | Fmoc-2-chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。